molecular formula C23H23NO4S B299038 methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299038
M. Wt: 409.5 g/mol
InChI Key: SCYWBRVAWMGNSM-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential proteins. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its broad range of potential applications. However, one of the limitations is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. These include further investigation of its potential as a fluorescent probe for metal ions, as well as its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves a multi-step process that includes the condensation of ethyl 4-oxo-2-butenoate and 4-ethoxyaniline, followed by the reaction with 4-(methylthio)benzaldehyde and subsequent cyclization to form the final product. This method has been optimized to achieve a high yield of the compound.

Scientific Research Applications

Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied extensively for its potential applications in various fields. It has been shown to exhibit antibacterial, antifungal, and anticancer activities. In addition, it has been investigated for its potential to be used as a fluorescent probe for detecting metal ions and as a potential drug candidate for the treatment of Alzheimer's disease.

properties

Product Name

methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

methyl (4Z)-1-(4-ethoxyphenyl)-2-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H23NO4S/c1-5-28-18-10-8-17(9-11-18)24-15(2)21(23(26)27-3)20(22(24)25)14-16-6-12-19(29-4)13-7-16/h6-14H,5H2,1-4H3/b20-14-

InChI Key

SCYWBRVAWMGNSM-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC=C(C=C3)SC)/C2=O)C(=O)OC)C

SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)SC)C2=O)C(=O)OC)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)SC)C2=O)C(=O)OC)C

Origin of Product

United States

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